6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one” is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent (pIC50 = 6.57) and selective non-competitive inhibitor of nSMase2 . The compound is metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 382.424 . Its solubility in DMSO is unknown . More detailed physical and chemical properties are not available in the search results.Mecanismo De Acción
Target of Action
The primary target of this compound is neutral sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin to phosphocholine and ceramide, a crucial step in the formation and release of extracellular vesicles, which are vital for intracellular communication .
Mode of Action
The compound acts as a potent, selective inhibitor of nSMase2 . By inhibiting nSMase2, it disrupts the formation and release of extracellular vesicles, thereby affecting intracellular communication .
Biochemical Pathways
The inhibition of nSMase2 affects the sphingolipid signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting nSMase2, the compound disrupts the balance of sphingolipids, which can have downstream effects on these cellular processes .
Pharmacokinetics
The compound has been identified as having excellent oral bioavailability and brain penetration . These pharmacokinetic properties are crucial for its potential use as a therapeutic agent, particularly for neurological diseases where brain penetration is essential .
Result of Action
The inhibition of nSMase2 by the compound leads to a significant reduction in the release of extracellular vesicles from the brain . This could potentially slow down the progression of diseases like Alzheimer’s disease (AD), where increased activity of nSMase2 and associated extracellular vesicle release have been implicated .
Propiedades
IUPAC Name |
3-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-13(2)25-16(20-12)4-6-18(23-25)28-11-14-7-9-24(10-8-14)19(27)15-3-5-17(26)22-21-15/h3-6,14H,7-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWDMMQYUUQQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NNC(=O)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.